N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a methoxy group attached to the benzothiazole ring and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide
- N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
Uniqueness
N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H14N2O3S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-3-6-12(7-4-10)22(18,19)17-15-16-13-8-5-11(20-2)9-14(13)21-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
AWPRLACBCRHZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.